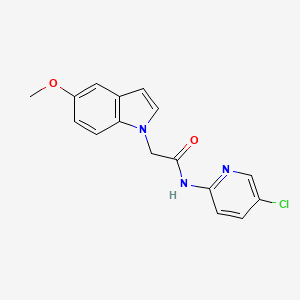
N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 5-position and an indole ring substituted with a methoxy group at the 5-position The compound is connected via an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a reaction with an appropriate acylating agent to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.
Coupling with Pyridine Derivative: The acetyl chloride intermediate is then reacted with 5-chloropyridin-2-amine in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Potential applications in the development of new materials and chemical processes.
- Used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(5-chloropyridin-2-yl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness:
- The presence of the chlorine atom on the pyridine ring and the methoxy group on the indole ring imparts unique electronic and steric properties to the compound.
- These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
属性
分子式 |
C16H14ClN3O2 |
|---|---|
分子量 |
315.75 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21) |
InChI 键 |
BXNBJDIOXIGLNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


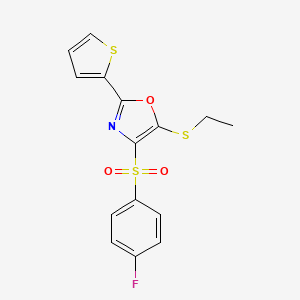
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B12157563.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157568.png)
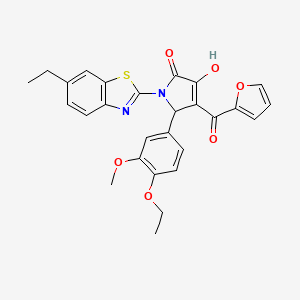
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12157580.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B12157588.png)
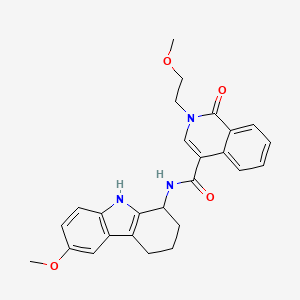
![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12157607.png)

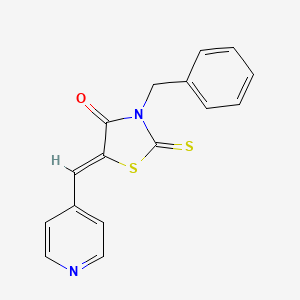
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12157621.png)
![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12157627.png)
